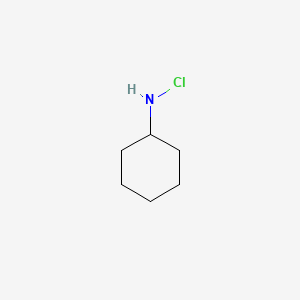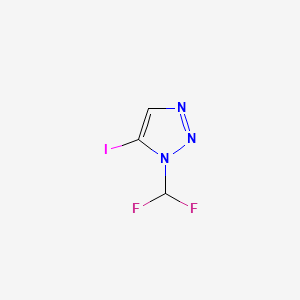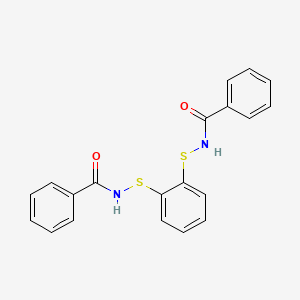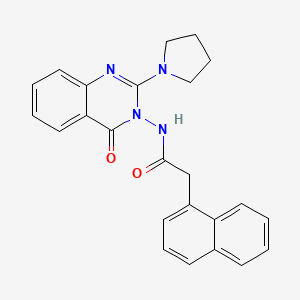
Cyclohexanamine, N-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanamine, N-chloro- is an organic compound that belongs to the class of aliphatic amines. It is a derivative of cyclohexylamine, where one of the hydrogen atoms attached to the nitrogen atom is replaced by a chlorine atom. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanamine, N-chloro- can be synthesized through the chlorination of cyclohexylamine. The reaction typically involves the use of chlorine gas or sodium hypochlorite as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination of the amine group without affecting the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanamine, N-chloro- involves the continuous flow of cyclohexylamine and chlorine gas through a reactor. The reaction is monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the product. The resulting compound is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanamine, N-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone and other oxidation products.
Reduction: It can be reduced back to cyclohexylamine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form cyclohexanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydroxide.
Major Products Formed
Oxidation: Cyclohexanone and other ketones.
Reduction: Cyclohexylamine.
Substitution: Cyclohexanol and other substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanamine, N-chloro- has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of corrosion inhibitors, rubber accelerators, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexanamine, N-chloro- involves its interaction with various molecular targets. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: The parent compound of Cyclohexanamine, N-chloro-, which lacks the chlorine atom.
Cyclohexanol: A similar compound where the amine group is replaced by a hydroxyl group.
Cyclohexanone: An oxidation product of Cyclohexanamine, N-chloro-, where the amine group is replaced by a carbonyl group.
Uniqueness
Cyclohexanamine, N-chloro- is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in various chemical syntheses and industrial applications.
Propiedades
Número CAS |
52185-81-6 |
|---|---|
Fórmula molecular |
C6H12ClN |
Peso molecular |
133.62 g/mol |
Nombre IUPAC |
N-chlorocyclohexanamine |
InChI |
InChI=1S/C6H12ClN/c7-8-6-4-2-1-3-5-6/h6,8H,1-5H2 |
Clave InChI |
SJGFVFYSANQLLE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)




![2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13939954.png)


![1H-Naphtho[2,1-b]pyran-1-one, 3-acetyl-7,8-dimethoxy-2-methyl-](/img/structure/B13939966.png)
![3-Bromo-6-fluorobenzo[b]thiophene](/img/structure/B13939974.png)
![2-(5-Chloro-2,4-dimethoxy-phenyl)-5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazole](/img/structure/B13939983.png)

